molecular formula C3H3Br3O2 B1628360 Methyl-d3 tribromoacetate CAS No. 207556-11-4

Methyl-d3 tribromoacetate

Cat. No.: B1628360
CAS No.: 207556-11-4
M. Wt: 313.78 g/mol
InChI Key: QQHSHLKOWBDOFC-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl-d3 tribromoacetate can be synthesized through the esterification of tribromoacetic acid with deuterated methanol (CD3OH). The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistent quality of the final product .

Comparison with Similar Compounds

Methyl-d3 tribromoacetate can be compared with other similar compounds, such as:

    Methyl bromoacetate: This compound has a similar structure but contains only one bromine atom.

    Methyl trichloroacetate: This compound contains three chlorine atoms instead of bromine.

    Methyl-d3 trifluoroacetate: This compound contains three fluorine atoms instead of bromine.

Uniqueness: this compound is unique due to the presence of three bromine atoms and deuterium, which imparts distinct chemical and physical properties. The deuterium labeling allows for the study of reaction mechanisms and metabolic pathways involving deuterium-labeled compounds .

Properties

IUPAC Name

trideuteriomethyl 2,2,2-tribromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br3O2/c1-8-2(7)3(4,5)6/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHSHLKOWBDOFC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583699
Record name (~2~H_3_)Methyl tribromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207556-11-4
Record name (~2~H_3_)Methyl tribromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207556-11-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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